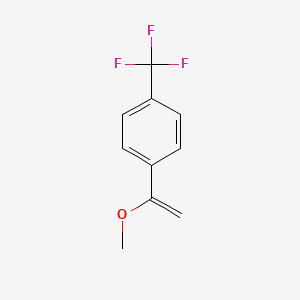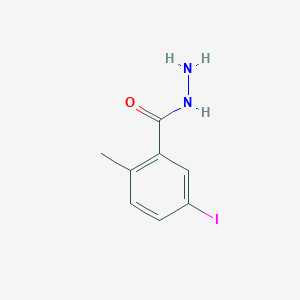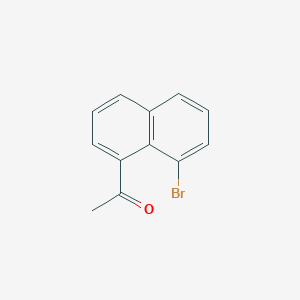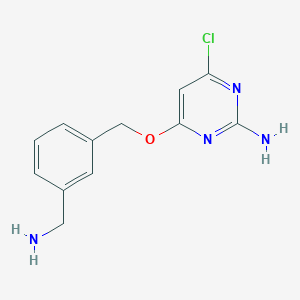![molecular formula C17H20N4O2S B13672049 N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide is a compound that features a piperidine ring substituted with a phenyldiazenyl group and a sulfonamide group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide typically involves the diazotization of aniline derivatives followed by coupling with piperidine-4-sulfonamide. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as diazonium salts and their subsequent coupling with piperidine derivatives. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of aniline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpiperidines: Compounds with a phenyl moiety directly attached to piperidine, known for their pharmacological effects.
Piperidine Derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide is unique due to its combination of a diazenyl group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination is less common in other piperidine derivatives, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H20N4O2S |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-(4-phenyldiazenylphenyl)piperidine-4-sulfonamide |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,17-10-12-18-13-11-17)21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9,17-18,21H,10-13H2 |
Clé InChI |
LKOCEMMDUSDZSE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)


